2,2',3,4,5',6-Hexabromodiphenyl ether

Vue d'ensemble

Description

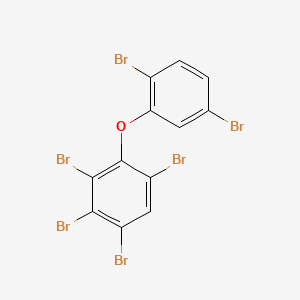

2,2’,3,4,5’,6-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₄Br₆O. It is a type of brominated flame retardant used in various industrial applications to reduce the flammability of materials. This compound is known for its persistence in the environment and potential bioaccumulation, raising concerns about its impact on human health and ecosystems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,5’,6-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes multiple steps of bromination, where bromine atoms are introduced into the diphenyl ether molecule under controlled conditions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually carried out at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of 2,2’,3,4,5’,6-Hexabromodiphenyl ether involves large-scale bromination reactors where diphenyl ether is continuously fed and brominated. The reaction conditions are optimized to achieve high yields and purity of the final product. The process is monitored to ensure the safety and efficiency of the production .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’,3,4,5’,6-Hexabromodiphenyl ether undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of bromine atoms, leading to the formation of less brominated diphenyl ethers.

Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) under basic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated diphenyl ethers, less brominated diphenyl ethers, and substituted diphenyl ethers with various functional groups .

Applications De Recherche Scientifique

Chemical Properties and Structure

BDE-153 has the chemical formula C₁₂H₄Br₆O and is characterized by its high bromine content, which contributes to its flame-retardant properties. Its structure consists of two phenyl rings connected by an ether linkage with six bromine atoms substituted at specific positions on the rings.

Applications in Industry

-

Flame Retardants : BDE-153 is primarily used in plastics, textiles, and electronics to reduce flammability. It is often incorporated into products such as:

- Polyurethane foams : Used in furniture and mattresses.

- Electronics : Found in circuit boards and casings.

- Textiles : Applied to upholstery and carpets.

-

Research Studies : BDE-153 has been the subject of numerous toxicological studies aimed at understanding its effects on human health and the environment. These studies have focused on:

- Bioaccumulation : Research indicates that BDE-153 is persistent in the environment and can accumulate in biological tissues, leading to potential long-term exposure risks .

- Toxicity Assessments : Studies have shown that exposure to BDE-153 can disrupt endocrine functions and may be linked to neurodevelopmental issues in children .

Environmental Impact

BDE-153 is classified as a persistent organic pollutant (POP), which raises concerns regarding its environmental impact:

- Bioaccumulation : Due to its lipophilic nature, BDE-153 accumulates in fatty tissues of living organisms. This accumulation can lead to higher concentrations in higher trophic levels of the food chain .

- Regulatory Concerns : The use of PBDEs, including BDE-153, has been restricted or banned in several countries due to their potential health risks. Regulatory bodies are actively monitoring and managing waste containing these compounds .

Health Implications

Research has highlighted several health concerns associated with exposure to BDE-153:

- Endocrine Disruption : Exposure to PBDEs has been linked to hormonal imbalances and reproductive issues. Studies suggest that BDE-153 may interfere with thyroid hormone levels .

- Neurotoxicity : Evidence from animal studies indicates that prenatal exposure to PBDEs can adversely affect cognitive development in children, leading to decreased IQ scores .

- Cancer Risk : A cohort study has suggested a significant association between PBDE exposure and increased cancer mortality risk, indicating long-term health effects from these compounds .

Case Study 1: Toxicokinetics of BDE-153

A study investigated the disposition of radiolabeled BDE-153 in rodents. The findings revealed that approximately 70% of the administered compound was absorbed, retained in tissues, and poorly metabolized. This study underscores the potential for bioaccumulation and long-term retention of BDE-153 in biological systems .

Case Study 2: Human Exposure Assessment

A nationally representative cohort study analyzed serum samples for PBDE concentrations among adults. Results indicated a correlation between higher levels of BDE-153 and increased mortality risks from cancer, emphasizing the need for ongoing monitoring of human exposure to this compound .

Mécanisme D'action

The mechanism of action of 2,2’,3,4,5’,6-Hexabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Another PBDE used as a flame retardant with similar environmental and health concerns.

2,2’,4,4’,5,6’-Hexabromodiphenyl ether: A PBDE with a different bromination pattern, also used as a flame retardant.

2,2’,3,4,4’,6-Hexabromodiphenyl ether: A closely related compound with a different bromination pattern

Uniqueness

2,2’,3,4,5’,6-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological effects. Its persistence in the environment and potential for bioaccumulation make it a compound of significant concern in environmental and health studies .

Activité Biologique

2,2',3,4,5',6-Hexabromodiphenyl ether (BDE-153) is one of the many congeners of polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants in various consumer products. The biological activity of BDE-153 has garnered attention due to its potential health impacts, particularly concerning endocrine disruption and carcinogenicity.

BDE-153 is characterized by its six bromine atoms attached to the diphenyl ether structure. Its chemical formula is C12H4Br6O, and it has a molecular weight of 543.7 g/mol. This compound is known for its persistence in the environment and bioaccumulation potential.

Endocrine Disruption

Research indicates that BDE-153 can interfere with thyroid hormone signaling. Studies have shown that exposure to PBDEs, including BDE-153, can lead to altered levels of thyroid hormones, which are crucial for metabolic regulation and development. For instance, animal studies have demonstrated that exposure to BDE-153 results in decreased thyroxine levels in pregnant dams, which correlates with neurodevelopmental changes in offspring .

Neurodevelopmental Effects

BDE-153 has been implicated in neurobehavioral changes due to its effects on brain development during critical periods. Research indicates that exposure during gestation can lead to hyperactivity and other behavioral alterations in offspring . These findings raise concerns about the long-term impacts of PBDEs on cognitive function and behavior.

Case Studies and Epidemiological Findings

- Thyroid Cancer Risk : A study involving military personnel found that higher serum concentrations of PBDEs were associated with an increased risk of classical PTC. The odds ratio for those in the highest tertile of BDE-28 was 2.09 compared to those below detection limits .

- Breast Cancer Association : Another case-control study examined the relationship between PBDE serum levels and breast cancer among California women. The findings suggested a correlation between elevated levels of certain PBDE congeners and breast cancer incidence, although specific data on BDE-153 was less conclusive .

Toxicological Profile

| Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Chronic Toxicity | Liver enlargement observed |

| Endocrine Disruption | Yes (thyroid hormone alteration) |

| Carcinogenic Potential | Limited evidence |

| Neurodevelopmental Impact | Yes (behavioral changes) |

Propriétés

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-2-6(14)9(3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSJCQOCTPYCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879947 | |

| Record name | BDE-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-00-1 | |

| Record name | 2,2',3,4,5',6-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5',6-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB3QMZ55AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.